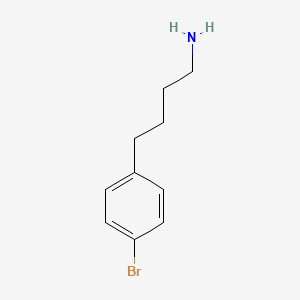

4-Bromo-benzenebutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMCOWHPYFSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo Benzenebutanamine and Its Analogues

Classical Synthetic Routes

Classical approaches to the synthesis of 4-Bromo-benzenebutanamine rely on well-established, multi-step organic transformations. These routes often involve the sequential construction of the carbon skeleton and the introduction of the necessary functional groups—the bromine atom and the primary amine.

Reductive Amination Strategies

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. organicreactions.org This process, also known as reductive alkylation, typically involves the condensation of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine intermediate in a one-pot reaction. wikipedia.org

One plausible pathway to this compound begins with a suitable ketone precursor, such as 4-(4-bromophenyl)butan-2-one. The reaction of this ketone with ammonia (B1221849) generates an imine intermediate, which is then reduced to the target primary amine. Various reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and functional group tolerance. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent often preferred for these reactions. organic-chemistry.orgcommonorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation over palladium or nickel catalysts. wikipedia.orgcommonorganicchemistry.com

An alternative reductive strategy involves the reduction of a nitrile. The synthesis could start from 4-(4-bromophenyl)butanenitrile. The reduction of the nitrile functional group directly yields the primary amine. This transformation often relies on powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under pressure. More recently, methods using reagents like diisopropylaminoborane (B2863991) in the presence of a catalyst have been developed for reducing a wide variety of nitriles to primary amines under milder conditions. organic-chemistry.orgorganic-chemistry.org Borane-catalyzed hydroboration also presents a metal-free alternative for this conversion. nih.gov

Halogenation of Benzenebutanamine Derivatives

This approach involves the direct bromination of a pre-existing benzenebutanamine (4-phenylbutanamine) scaffold. The reaction is a classic electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene (B151609) ring. However, this method presents significant challenges due to the properties of the primary amino group. The -NH2 group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Direct bromination of an aromatic amine is often difficult to control and can lead to multiple brominations and undesired side products. researchgate.net To achieve regioselective para-bromination and prevent oxidation, the amino group is typically protected before the halogenation step. A common strategy is to convert the amine into an acetamide (B32628). The acetamido group is less activating than the amino group, which allows for more controlled, mono-bromination, primarily at the para position. The synthesis would therefore proceed in three steps:

Protection: Reaction of 4-phenylbutanamine with acetic anhydride (B1165640) to form N-(4-phenylbutyl)acetamide.

Bromination: Electrophilic bromination of the protected intermediate using a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid. nsf.gov

Deprotection: Hydrolysis of the acetamide group under acidic or basic conditions to reveal the primary amine and yield the final product, this compound.

Multi-step Syntheses from Aromatic Precursors

A robust and controllable route to this compound involves building the molecule from simple aromatic precursors like bromobenzene (B47551). This multi-step approach allows for precise control over the introduction of each part of the final structure. A well-established sequence involves a Friedel-Crafts acylation followed by reduction and functional group manipulation.

Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). vedantu.commasterorganicchemistry.com This reaction forms 4-(4-bromophenyl)-4-oxobutanoic acid. oakwoodchemical.commolport.comwikipedia.org The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich bromobenzene ring. stackexchange.com

Ketone Reduction: The next step is the reduction of the ketone carbonyl group to a methylene (B1212753) (-CH2-) group. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones and would convert 4-(4-bromophenyl)-4-oxobutanoic acid to 4-(4-bromophenyl)butanoic acid. wikipedia.organnamalaiuniversity.ac.inlibretexts.org The Wolff-Kishner reduction, which uses hydrazine (B178648) and a strong base under high temperatures, is an alternative for substrates that are sensitive to strong acid. masterorganicchemistry.com

Amine Formation: The final step is the conversion of the carboxylic acid group of 4-(4-bromophenyl)butanoic acid into the primary amine of this compound. This can be accomplished through reactions that involve the loss of the carboxyl carbon, such as the Hofmann or Curtius rearrangements. askiitians.com

Hofmann Rearrangement: The carboxylic acid is first converted to a primary amide. This amide is then treated with bromine and a strong base, which induces a rearrangement to an isocyanate intermediate. tcichemicals.comwikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine with one fewer carbon atom than the starting amide. study.commasterorganicchemistry.com

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges, losing nitrogen gas (N2) to form an isocyanate, which can then be hydrolyzed to the primary amine. askiitians.commasterorganicchemistry.com

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic methods aim to improve efficiency, reduce waste, and allow for milder reaction conditions compared to classical routes. These include the use of advanced catalytic systems and energy sources like microwaves.

Catalytic Pathways (e.g., Palladium-catalyzed C-N coupling)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with amines. wikipedia.org This reaction is a powerful tool for constructing aryl amines and offers broad substrate scope and functional group tolerance. acsgcipr.org

In the context of synthesizing this compound analogues, this reaction could be envisioned by coupling a bifunctional substrate, such as 1-bromo-4-(4-bromobutyl)benzene, with an ammonia equivalent or a primary amine. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states through a sequence of oxidative addition, ligand exchange, and reductive elimination steps. youtube.comlibretexts.org

The success of the Buchwald-Hartwig amination relies on a carefully selected catalyst system, which includes:

Palladium Precursor: Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). beilstein-journals.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. youtube.com Examples include biarylphosphine ligands like XPhos and RuPhos, or ferrocene-based ligands like DPPF. wikipedia.orglibretexts.org

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the reaction. libretexts.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique in green chemistry for accelerating organic reactions. mdpi.com By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner product profiles. unito.it

This technology is particularly applicable to many of the classical synthetic steps described earlier. For instance, microwave-assisted reductive amination of ketones has been shown to significantly improve reaction rates and efficiency. thieme-connect.deresearchgate.net In a direct reductive amination, a mixture of the ketone, an amine, and a reducing agent in a suitable solvent can be heated in a dedicated microwave reactor. thieme-connect.de The rapid, uniform heating provided by microwaves can dramatically shorten the time required to form the imine intermediate and for its subsequent reduction. nih.gov This approach offers a greener and more time-efficient alternative for synthesizing this compound and its analogues via the reductive amination pathway. mdpi.com

Flow Chemistry Applications in Brominated Amine Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over conventional batch methods for the synthesis of brominated amines like this compound. nih.gov This technology involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. umontreal.ca This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety. nih.govnih.gov

One of the key benefits of flow chemistry in this context is the ability to handle hazardous reagents and intermediates safely. researchgate.net For instance, bromination reactions often utilize elemental bromine, which is highly toxic and corrosive. In a flow setup, bromine can be generated in situ and consumed immediately, minimizing the risks associated with its storage and handling. mdpi.com This is a significant improvement over batch processes where large quantities of hazardous materials may be present in a single reactor.

Multi-step syntheses, which are often required for molecules like this compound, can be streamlined in a continuous flow system. rsc.org Different reactors can be connected in series to perform sequential transformations without the need for isolating and purifying intermediates at each stage. umontreal.ca This "telescoping" of reactions not only saves time and resources but also reduces waste generation. nih.gov For the synthesis of a brominated amine, a flow process could involve an initial bromination of a suitable aromatic precursor, followed by a series of reactions such as acylation, reduction, and amination in a continuous sequence.

The improved heat and mass transfer in flow reactors also allows for reactions to be conducted under more extreme conditions than are feasible in batch reactors, often leading to faster reaction rates and higher efficiencies. chegg.com

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Bromination Step

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Less precise, potential for hotspots | Precise, uniform heating/cooling |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes |

| Scalability | Difficult, requires process redesign | Easier, linear scalability |

| Byproduct Formation | Often higher | Minimized due to precise control |

Atom Economy and Waste Minimization in Production

The principles of green chemistry are central to modern synthetic design, with a strong emphasis on maximizing atom economy and minimizing waste. rsc.org Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, generating minimal byproducts. scranton.edu

Waste minimization is a broader concept that encompasses not only reducing byproducts but also minimizing the use of solvents, energy, and other resources. mdpi.com Flow chemistry contributes significantly to waste minimization by enabling solvent recycling and reducing the volume of solvent required for reactions and purifications. mit.edu The ability to perform reactions under highly concentrated or even neat (solvent-free) conditions in flow reactors further reduces the environmental impact. mit.edu

For instance, in a traditional synthesis, each step might require a separate work-up and purification procedure, generating significant solvent waste. In a continuous flow process, in-line purification techniques can be integrated to remove impurities, eliminating the need for multiple extractive work-ups. rsc.org

Table 2: Green Metrics for a Hypothetical Amination Step

| Metric | Description | Goal | Implication for this compound Synthesis |

| Atom Economy | (MW of product / sum of MW of all reactants) x 100 | Maximize | Favors reactions like catalytic amination over methods that use stoichiometric reagents. |

| Process Mass Intensity (PMI) | Total mass in a process / mass of product | Minimize | Encourages the reduction of solvents, reagents, and process water. |

| E-Factor | Total waste (kg) / kg of product | Minimize | Highlights the importance of high-yield reactions and efficient purification. |

By integrating flow chemistry with a focus on atom economy and waste minimization, the synthesis of this compound and its analogues can be achieved in a more sustainable, efficient, and cost-effective manner. These modern methodologies represent a significant step forward in the responsible manufacturing of chemical compounds.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo Benzenebutanamine

Reactivity of the Aliphatic Amine Functional Group

The primary aliphatic amine is a nucleophilic and basic center, allowing for a host of classical transformations that build upon the molecular scaffold.

Acylation: The primary amine of 4-Bromo-benzenebutanamine reacts readily with acylating agents to form stable amide bonds. This is a common method for introducing new structural motifs or for protecting the amine group during other transformations. Common acylating agents include:

Acyl Halides (e.g., Acetyl Chloride): React rapidly, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Acid Anhydrides (e.g., Acetic Anhydride): Effective reagents that produce a carboxylic acid as a byproduct.

Carboxylic Acids: Can be coupled directly with the amine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alkylation: The amine can be alkylated by reaction with alkyl halides. The reaction typically proceeds via an SN2 mechanism. A significant challenge with the direct alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts. To achieve mono-alkylation, reductive amination is often a more effective strategy.

The table below provides examples of these functionalization reactions.

| Reaction Type | Reagent | Base (if needed) | Product |

| Acylation | Acetyl Chloride | Triethylamine | N-(4-(4-bromophenyl)butyl)acetamide |

| Acylation | Boc Anhydride (B1165640) | None / DMAP | tert-butyl (4-(4-bromophenyl)butyl)carbamate |

| Alkylation | Methyl Iodide | K₂CO₃ | Mixture of secondary and tertiary amines |

Primary amines undergo a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. jcsp.org.pkekb.eg This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. peerj.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine with its characteristic C=N double bond.

The reaction of this compound with an aromatic aldehyde (e.g., benzaldehyde) or an aliphatic ketone (e.g., acetone) provides a straightforward route to a wide variety of imine derivatives. nih.gov These products can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines (reductive amination) or as ligands in coordination chemistry. mdpi.com

Amidation Reactions and Peptide Coupling Chemistry

The primary amine functionality of this compound serves as a key reactive site for the formation of amide bonds. This transformation is fundamental in organic synthesis, allowing for the construction of more complex molecular architectures. Amidation can be achieved through various methods, most commonly by reaction with carboxylic acid derivatives such as acyl chlorides, anhydrides, or through direct coupling with carboxylic acids using activating agents.

In the context of peptide synthesis, this compound can act as a C-terminal mimic or a building block for the synthesis of peptidomimetics. The formation of a peptide bond is an amidation reaction where the amino group of one molecule reacts with the carboxyl group of another. youtube.comkhanacademy.org This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. bachem.com

A variety of coupling reagents have been developed to promote peptide bond formation efficiently and with minimal side reactions, such as racemization. bachem.com These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Common Peptide Coupling Reagents:

| Reagent Class | Examples | Activating Species |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea intermediate |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt active ester |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt or OAt active ester |

The general mechanism for peptide coupling involves the activation of a carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine group of this compound to form a tetrahedral intermediate, which then collapses to form the amide bond. youtube.comyoutube.comyoutube.com The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and purity. nih.govorganic-chemistry.org

Reactivity Modulation via Protecting Group Strategies

To achieve selective transformations in multifunctional molecules like this compound, the use of protecting groups for the amine functionality is a crucial strategy. Protecting groups temporarily mask the reactivity of the amine, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformations.

For the primary amine in this compound, several common protecting groups are employed, most notably as carbamates. These include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). jk-sci.comfishersci.co.uk It is stable to basic conditions and nucleophiles but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com

Benzyloxycarbonyl (Cbz or Z) Group : The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl). total-synthesis.comijacskros.comyoutube.com It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.orgresearchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc) Group : The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. total-synthesis.comwikipedia.orgnih.gov It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. nih.gov

The choice of protecting group allows for an "orthogonal" protection strategy, where one group can be removed selectively in the presence of others, enabling complex, multi-step syntheses. total-synthesis.com

Comparison of Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O | Acidic (e.g., TFA) jk-sci.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenolysis total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) total-synthesis.comwikipedia.org |

Catalytic Hydride Transfer Mechanisms

While this compound itself is not a direct participant in catalytic hydride transfer as a catalyst, it can be a substrate for such reactions after conversion to an imine. The reduction of imines to amines is a fundamental transformation in organic synthesis, and catalytic hydride transfer represents an important method for achieving this.

In a typical scenario, this compound could first be reacted with an aldehyde or ketone to form the corresponding imine. This imine can then be reduced to a secondary amine via catalytic hydride transfer. This process involves a hydride donor and a catalyst. Common hydride donors include boranes (e.g., Me₂S-BH₃), Hantzsch esters, or formic acid/triethylamine mixtures. mdpi.comorganic-chemistry.org

The mechanism of imine reduction with a borane reagent, for instance, is proposed to involve the formation of a tetra-coordinate borohydride species which acts as the true hydride donor. nih.govsemanticscholar.org The imine nitrogen coordinates to the boron, and a hydride is transferred to the imine carbon.

Alternatively, in transfer hydrogenation, a catalyst, often a transition metal complex (e.g., Ru, Ir, Mn), facilitates the transfer of a hydride from a donor molecule to the imine. organic-chemistry.orgacs.orgnih.gov Mechanistic studies on manganese-catalyzed imine hydrogenation suggest an outer-sphere mechanism where the hydride transfer is the rate-determining step. acs.orgnih.gov The reaction is first order in both the imine and the metal-hydride complex. acs.orgnih.gov

General Steps in Catalytic Hydride Transfer Reduction of an Imine Derived from this compound:

Formation of the Imine : Reaction of this compound with an aldehyde or ketone.

Activation of the Hydride Donor/Formation of the Metal-Hydride Complex : The catalyst interacts with the hydride source.

Hydride Transfer : The hydride is transferred to the electrophilic carbon of the imine, forming an amine.

Regeneration of the Catalyst : The catalyst is regenerated to continue the catalytic cycle.

Reactions Involving the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of these reactions is directed by the substituents already present on the ring: the bromine atom and the butylamine side chain.

The bromine atom is a deactivating but ortho-, para-directing group. The deactivation arises from its electron-withdrawing inductive effect, while the ortho-, para-directing nature is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The butylamine side chain, specifically the alkyl part, is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The primary amine at the end of the chain, if unprotected, would be a strongly activating, ortho-, para-director. However, under the strongly acidic conditions often used for EAS reactions, the amine will be protonated to form an ammonium salt (-CH₂(CH₂)₃NH₃⁺), which is a strongly deactivating, meta-directing group.

Therefore, the outcome of EAS reactions on this compound will be highly dependent on the reaction conditions and whether the amine is protected. For the following discussions on nitration and sulfonation, it is assumed that the reactions are carried out under conditions where the amine is protonated.

Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. edubirdie.compbworks.comyoutube.com

For this compound under these acidic conditions, the protonated butylamine side chain will be a meta-directing group, while the bromine atom will direct ortho- and para- to its position. The positions ortho to the bromine are meta to the deactivating side chain, and the position para to the bromine is also meta to the side chain. Therefore, substitution is expected to occur at the positions ortho and para to the bromine.

Based on studies of the nitration of bromobenzene (B47551), a mixture of ortho- and para-isomers is expected. edubirdie.compbworks.comstmarys-ca.edu The para-isomer is often the major product due to reduced steric hindrance compared to the ortho positions. edubirdie.com

Expected Products from the Nitration of this compound (under acidic conditions):

| Product | Relative Position of Nitro Group |

| 1-Bromo-4-(4-nitrobutyl)benzene | Para to Bromine |

| 1-Bromo-2-(4-nitrobutyl)benzene | Ortho to Bromine |

It is important to control the reaction temperature to prevent dinitration. edubirdie.comyoutube.com

Sulfonation of benzene rings is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). youtube.com The reaction is generally reversible. youtube.com

Similar to nitration, the directing effects of the substituents on the this compound ring will determine the position of sulfonation. Under strongly acidic conditions, the protonated butylamine group will be meta-directing, and the bromine atom will be ortho-, para-directing.

Therefore, the sulfonic acid group (-SO₃H) is expected to substitute at the positions ortho and para to the bromine atom.

Expected Products from the Sulfonation of this compound (under acidic conditions):

| Product | Relative Position of Sulfonic Acid Group |

| 4-Bromo-5-(4-aminobutyl)benzenesulfonic acid | Para to Bromine |

| 2-Bromo-5-(4-aminobutyl)benzenesulfonic acid | Ortho to Bromine |

The reversibility of the sulfonation reaction can be utilized in synthesis, for example, by using the sulfonic acid group as a blocking group to direct other electrophiles to specific positions, followed by its removal under dilute acidic conditions. youtube.com

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. However, the application of these reactions to this compound requires careful consideration of the existing substituents. The bromine atom deactivates the ring towards electrophilic attack, making the conditions for Friedel-Crafts reactions more forcing compared to unsubstituted benzene. Furthermore, the primary amine group is a strong Lewis base and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivating ammonium salt. youtube.com This effectively shuts down any subsequent electrophilic substitution on the ring. Therefore, protection of the amino group, typically as an amide, is a prerequisite for successful Friedel-Crafts reactions.

Once the amine is protected, for instance as an N-acetyl derivative, the acetyl group is also deactivating. However, electrophilic substitution is still possible. The bromine atom and the protected amino group will direct incoming electrophiles. While bromine is an ortho-, para-director, steric hindrance from the butylamido side chain might favor substitution at the position para to the bromine.

Intramolecular Friedel-Crafts Acylation:

A particularly relevant transformation for a derivative of this compound is intramolecular Friedel-Crafts acylation. For instance, 4-(4-bromophenyl)butanoyl chloride, which can be synthesized from the corresponding carboxylic acid, can undergo intramolecular cyclization in the presence of a Lewis acid like AlCl₃ to form a six-membered ring, yielding a tetralone derivative. blogspot.com This reaction is a powerful method for constructing polycyclic systems. masterorganicchemistry.com

The general mechanism for the intramolecular acylation of 4-(4-bromophenyl)butanoyl chloride is as follows:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile and attacks the acylium ion. The bromine atom directs the cyclization to the ortho position.

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the intermediate sigma complex (arenium ion) to restore aromaticity and yield the final tetralone product.

| Reactant | Reagent | Catalyst | Product | Reference |

| 4-(4-bromophenyl)butanoyl chloride | - | AlCl₃ | 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | blogspot.com |

| N-Acetyl-4-Bromo-benzenebutanamine | Acetyl Chloride | AlCl₃ | (Hypothetical) Acylated derivative | N/A |

Regioselectivity and Stereochemical Control in Transformations

Regioselectivity: In the context of this compound, regioselectivity is a critical aspect of its chemical transformations, particularly in electrophilic aromatic substitutions. The bromine atom is a deactivating but ortho-, para-directing group. The bulky butylamine side chain (or its protected form) can sterically hinder the ortho positions, potentially favoring para-substitution if that position were available. In the case of intramolecular cyclization of 4-(4-bromophenyl)butanoyl chloride, the reaction is regioselective for the position ortho to the bromo-substituted carbon, leading to the formation of a single tetralone isomer. The regioselectivity in Friedel-Crafts acylations with unsymmetrical cyclic anhydrides is influenced by the electronic character of the substituents on the anhydride. researchgate.net

Stereochemical Control: For reactions involving the formation of new chiral centers, stereochemical control becomes important. While the parent molecule this compound is achiral, reactions at the benzylic position or on the side chain could potentially create stereocenters. However, for the core reactions discussed, such as Friedel-Crafts acylation on the aromatic ring, no new stereocenters are typically formed. If the side chain were to be modified, for example, through an asymmetric synthesis, then the principles of stereochemical control would apply.

Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Kinetics and Rate Law Derivations

The kinetics of Friedel-Crafts reactions are generally complex. For an intramolecular Friedel-Crafts acylation of a derivative like 4-(4-bromophenyl)butanoyl chloride, the reaction rate would typically depend on the concentrations of the substrate and the Lewis acid catalyst. A plausible, simplified rate law could be:

Rate = k[Substrate][Lewis Acid]

This second-order rate law assumes that the formation of the acylium ion is the rate-determining step. However, the actual kinetics can be more complex, with the possibility of catalyst deactivation and product inhibition. The balance between the faster-forming kinetic product and the more stable thermodynamic product can be influenced by reaction conditions such as temperature. libretexts.orglibretexts.org In some Friedel-Crafts acyl rearrangements, kinetic control has been shown to dominate over thermodynamic control. researchgate.net

| Reaction Parameter | Effect on Rate |

| Substrate Concentration | Increase leads to a higher rate |

| Catalyst Concentration | Increase leads to a higher rate (up to a certain point) |

| Temperature | Increase generally leads to a higher rate, but may affect selectivity |

| Solvent Polarity | Can influence the stability of intermediates and transition states |

Identification of Reaction Intermediates

The primary reactive intermediate in a Friedel-Crafts acylation is the acylium ion . youtube.com For the intramolecular cyclization of 4-(4-bromophenyl)butanoyl chloride, the corresponding acylium ion would be the key intermediate that is then attacked by the aromatic ring. Spectroscopic techniques can be employed to detect such intermediates. For instance, NMR and mass spectrometry have been used to identify and characterize acylated peptide intermediates in acylation reactions. mdpi.com

Another important intermediate is the sigma complex or arenium ion , which is formed after the electrophile attacks the aromatic ring. This intermediate is a resonance-stabilized carbocation. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

Transition State Analysis

The transition state in a Friedel-Crafts acylation involves the partial formation of the bond between the aromatic ring and the acylium ion, with a corresponding partial disruption of the aromaticity of the ring. The energy of this transition state determines the rate of the reaction. For the intramolecular cyclization of 4-(4-bromophenyl)butanoyl chloride, the transition state would involve a conformation where the acylium ion is positioned favorably to be attacked by the ortho-carbon of the bromophenyl group.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. These calculations can provide insights into the geometry, energy, and electronic structure of the transition state, helping to rationalize the observed reactivity and selectivity. For example, computational studies can elucidate the preference for the formation of six-membered rings over five- or seven-membered rings in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C NMR are fundamental techniques for the characterization of 4-Bromo-benzenebutanamine. The predicted spectra are based on established chemical shift principles and substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the butanamine side chain. The 1,4-disubstituted aromatic ring should produce a characteristic AA'BB' splitting pattern, appearing as two doublets. The four methylene (B1212753) groups of the butyl chain will appear as multiplets due to spin-spin coupling with adjacent protons.

Predicted ¹H NMR Data for this compound Data predicted for a solution in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.05 | Doublet | 2H | Ar-H (ortho to alkyl) |

| ~ 2.70 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.60 | Triplet | 2H | Ar-CH₂- |

| ~ 1.65 | Multiplet | 2H | Ar-CH₂-CH₂- |

| ~ 1.50 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| ~ 1.40 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated: six for the aromatic carbons and four for the aliphatic side chain carbons. The carbon atom directly attached to the bromine atom (the ipso-carbon) is expected to be shifted to a lower chemical shift (upfield) due to the "heavy atom effect".

Predicted ¹³C NMR Data for this compound Data predicted for a solution in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141.0 | Ar-C (quaternary, C-alkyl) |

| ~ 131.5 | Ar-CH (ortho to Br) |

| ~ 130.0 | Ar-CH (ortho to alkyl) |

| ~ 119.5 | Ar-C (quaternary, C-Br) |

| ~ 42.0 | -CH₂-NH₂ |

| ~ 35.0 | Ar-CH₂- |

| ~ 34.0 | Ar-CH₂-CH₂- |

| ~ 28.0 | -CH₂-CH₂-NH₂ |

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. HSQC would definitively link each proton signal in the butanamine chain and the aromatic ring to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A key expected correlation would be between the benzylic protons (Ar-CH₂) and the aromatic protons at the ortho position, confirming the attachment point of the side chain.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Expected Correlation | Information Gained |

| COSY | Ar-CH₂-H ↔ Ar-CH₂-CH ₂- | Confirms adjacency of aliphatic protons |

| -CH ₂-CH ₂-NH₂ | Confirms adjacency of aliphatic protons | |

| HSQC | δH ~ 2.60 ↔ δC ~ 35.0 | Links benzylic protons to their carbon |

| δH ~ 7.05 ↔ δC ~ 130.0 | Links ortho aromatic protons to their carbon | |

| NOESY | Ar-CH ₂- ↔ Ar-H (ortho) | Confirms spatial proximity of side chain and ring |

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase. If this compound is a crystalline solid, ssNMR could provide valuable insights into its crystal structure, including the presence of different polymorphs, molecular packing arrangements, and intermolecular interactions. However, as a non-routine analysis for a molecule of this nature, specific ssNMR data are not commonly reported in the literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₄BrN), the protonated molecule [M+H]⁺ would be observed. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two peaks of similar intensity separated by approximately 2 Da.

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₀H₁₅⁷⁹BrN]⁺ | ⁷⁹Br | 228.0437 |

| [C₁₀H₁₅⁸¹BrN]⁺ | ⁸¹Br | 230.0417 |

Tandem mass spectrometry (MS/MS), often performed with techniques like Electrospray Ionization (ESI) or as part of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, involves the fragmentation of a selected precursor ion to generate a product ion spectrum. The resulting fragmentation pattern is a fingerprint that helps to elucidate the molecular structure.

For this compound, the protonated molecule ([M+H]⁺ at m/z 228/230) would be selected and fragmented. The primary fragmentation pathways for phenethylamines and related structures typically involve cleavage of the Cα-Cβ bond (benzylic cleavage) and cleavage alpha to the nitrogen atom.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the bond between the first and second carbon of the alkyl chain, leading to the formation of a stable bromobenzyl or tropylium (B1234903) cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group is another common pathway.

Loss of Ammonia (B1221849): Neutral loss of ammonia (NH₃) from the precursor ion can also occur.

Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 228 / 230 | 211 / 213 | [M+H - NH₃]⁺ |

| 228 / 230 | 169 / 171 | [Br-C₇H₆]⁺ (Bromobenzyl cation) |

| 228 / 230 | 72 | [C₄H₁₀N]⁺ (Butylamine fragment) |

| 228 / 230 | 30 | [CH₂NH₂]⁺ (Alpha-cleavage) |

Based on a thorough review of available scientific literature, there is insufficient specific data for the compound “this compound” concerning the advanced analytical methodologies requested. Detailed experimental results for Ion Mobility Spectrometry, Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Single Crystal X-ray Diffraction, and Powder X-ray Diffraction for this specific molecule are not presently available in publicly accessible research databases and publications.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the user's request without resorting to speculation or including data from related but distinct chemical compounds, which would violate the core instruction to focus solely on "this compound."

For future research, empirical studies would need to be conducted on this compound to generate the necessary data for a comprehensive analysis of its spectroscopic and structural properties as outlined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For organic compounds like this compound, which contains a substituted benzene (B151609) ring and an amine functional group, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions.

The benzene ring in this compound is the primary chromophore, the part of the molecule responsible for absorbing light. The π electrons in the aromatic system can be promoted from a bonding (π) to an anti-bonding (π) molecular orbital. These π → π transitions are typically intense and occur in the UV region. The presence of substituents on the benzene ring, in this case, a bromine atom and a butanamine group, influences the position and intensity of these absorption bands.

The bromine atom, a halogen, acts as an auxochrome. While it has a deactivating inductive effect, its lone pairs of electrons can participate in resonance with the benzene ring, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The butanamine group also functions as an auxochrome, with the lone pair of electrons on the nitrogen atom capable of n → π* transitions. These transitions involve the promotion of a non-bonding (n) electron to an anti-bonding (π) orbital. Generally, n → π transitions are of lower intensity compared to π → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected Transition | Probable λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π* (Primary Band) | ~210-230 | High (>10,000) |

| π → π* (Secondary Band) | ~250-290 | Moderate (1,000-10,000) |

| n → π* | ~300-340 | Low (<1,000) |

Note: The values in this table are estimations based on the spectroscopic properties of similar chemical structures and are intended for illustrative purposes. Actual experimental values may vary.

Computational and Theoretical Investigations of 4 Bromo Benzenebutanamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the behavior of molecules. These calculations are based on the fundamental principles of quantum mechanics and can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results but are computationally more demanding than DFT.

There are no specific studies employing ab initio methods for the detailed computational investigation of 4-Bromo-benzenebutanamine found in the public literature. Such studies would provide a valuable benchmark against which DFT results could be compared.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in the context of non-covalent interactions. The MESP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, an MESP map would likely reveal several key features:

Electronegative Regions: A region of negative electrostatic potential (typically colored red or orange) would be expected around the bromine atom due to its high electronegativity. The nitrogen atom of the amine group would also exhibit a negative potential due to the lone pair of electrons. These regions indicate areas that are susceptible to electrophilic attack and are likely to participate in hydrogen bonding as acceptors.

Electropositive Regions: Conversely, areas of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the aromatic ring. These sites represent areas that are prone to nucleophilic attack and can act as hydrogen bond donors.

Aromatic Ring: The benzene (B151609) ring itself would display a complex electrostatic potential, with the π-system creating a region of negative potential above and below the plane of the ring, while the ring's periphery would be more positive.

Understanding the MESP of this compound would provide valuable insights into its reactivity, intermolecular interactions, and potential binding modes with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in various environments.

Conformational Dynamics in Solution

In a solvent, this compound is not a static entity but rather a flexible molecule that can adopt a multitude of different shapes, or conformations. The butylamine side chain, in particular, has several rotatable bonds, allowing it to fold and move in various ways.

MD simulations could be employed to explore the conformational landscape of this compound in different solvents. Such simulations would reveal:

Preferred Conformations: The most stable, low-energy conformations that the molecule is most likely to adopt in solution.

Conformational Transitions: The energy barriers between different conformations and the timescales on which these transitions occur.

Solvent Effects: How the choice of solvent influences the conformational preferences of the molecule through specific interactions like hydrogen bonding or non-specific dielectric effects.

This information is crucial for understanding how the shape of this compound might influence its properties and interactions.

Intermolecular Interactions and Aggregation Behavior

Beyond the behavior of a single molecule, MD simulations can also be used to study how multiple this compound molecules interact with each other in solution. These simulations could shed light on:

Dimerization and Oligomerization: Whether the molecules have a tendency to form dimers or larger aggregates.

Driving Forces for Aggregation: The nature of the intermolecular forces that drive aggregation, such as hydrogen bonding between the amine groups, π-π stacking of the benzene rings, or hydrophobic interactions.

Structure of Aggregates: The preferred arrangement of molecules within an aggregate.

Understanding the aggregation behavior of this compound is important as it can significantly impact its physical and chemical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property.

For this compound, QSAR/QSPR models could be developed to predict various non-biological properties, such as:

Physicochemical Properties: Boiling point, melting point, solubility, and partition coefficient.

Spectroscopic Properties: Predictions of spectral features in techniques like NMR or IR spectroscopy.

Chromatographic Retention Times: Predicting how the molecule will behave in different chromatographic systems.

To build such a model, a dataset of molecules with known properties and a set of calculated molecular descriptors for each molecule would be required. The model could then be used to predict the properties of this compound without the need for experimental measurements.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates involved, and to determine the activation energies and reaction rates.

For this compound, computational methods could be used to elucidate the mechanisms of various potential reactions, such as:

Nucleophilic Substitution: Investigating the mechanism of substitution reactions at the carbon atom attached to the bromine.

Reactions at the Amine Group: Studying the reactivity of the amine group in reactions like acylation or alkylation.

Electrophilic Aromatic Substitution: Determining the regioselectivity and mechanism of substitution reactions on the aromatic ring.

These computational studies would provide a detailed, atomistic understanding of the chemical reactivity of this compound, which would be invaluable for designing new synthetic routes or predicting its chemical behavior in different environments.

Limited Information Available on the Non-Pharmacological Applications of this compound in Chemical and Materials Sciences

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available information regarding the non-pharmacological applications of the chemical compound this compound. The requested article, focusing on its use as a versatile building block in organic synthesis, its role in polymer and materials chemistry, and its application in ligand design, cannot be generated with the required level of scientific accuracy and detail due to the absence of relevant research findings for this particular molecule.

Extensive searches have revealed that while the broader classes of compounds to which this compound belongs (e.g., bromo-aromatic compounds, primary amines) are widely utilized in the fields outlined, specific data and examples for this compound itself are not documented in the accessible literature. The search did not yield any specific instances of its use as a precursor for complex organic molecules, an intermediate in heterocycle synthesis, a monomer for polymerization reactions such as for molecularly imprinted polymers, or in the synthesis of functional materials like non-linear optical materials. Furthermore, no information was found on its application in ligand design for coordination chemistry.

The available information is generally limited to basic chemical identifiers, supplier listings, and occasional mentions in broader chemical context without specific application details. It is possible that research involving this compound exists in proprietary industrial settings or in niche publications not accessible through broad searches. However, based on the available public data, a thorough and informative article strictly adhering to the requested scientific applications of this compound cannot be compiled. Any attempt to do so would involve speculation based on the reactivity of related but distinct chemical structures, which would not meet the required standards of scientific accuracy for this specific compound.

Therefore, we must conclude that the non-pharmacological applications of this compound in the specified areas of chemical sciences and materials are not well-documented in the current body of scientific literature.

Applications of 4 Bromo Benzenebutanamine in Chemical Sciences and Materials Non Pharmacological

Development of Chemical Probes and Tags (Non-Biological)

The utility of 4-Bromo-benzenebutanamine in the creation of non-biological chemical probes and tags stems from its bifunctional nature. The primary amine serves as a convenient point of attachment for various functionalities, including fluorophores, chromophores, or moieties that can interact with specific analytes. Simultaneously, the brominated benzene (B151609) ring provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. This dual reactivity allows for the rational design of probes tailored for specific non-biological applications, including chemical sensing and materials functionalization.

While direct research on this compound for these specific applications is not extensively documented in publicly available literature, its structural motifs are analogous to other aryl-butylamine compounds that have been successfully employed in the synthesis of fluorescent probes. For instance, the synthesis of probes like 4-(9-anthracenyl)butyl amine and 4-(1-pyrenyl)butyl amine demonstrates a common strategy where an aromatic group provides the signaling component (fluorescence) and the butylamine linker allows for conjugation to other molecules or surfaces.

The synthesis of such probes often involves a multi-step process where the aryl group is coupled to a four-carbon chain, which is then functionalized to introduce the amine group. In the case of this compound, the commercially available nature of the core structure could potentially streamline the synthesis of novel probes.

Hypothetical Synthetic Route for a Fluorescent Probe Derived from this compound:

A potential pathway to a fluorescent probe could involve a Suzuki or Sonogashira coupling reaction at the bromine position to introduce a fluorophore, followed by the reaction of the amine group to attach the probe to a surface or another molecule.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Purpose |

| 1 | This compound | A boronic acid or terminal alkyne derivative of a fluorophore (e.g., pyreneboronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | A fluorescently-tagged benzenebutanamine derivative | Introduction of the signaling unit |

| 2 | Product from Step 1 | A surface with a reactive group (e.g., carboxylic acid-functionalized nanoparticle) | Coupling agent (e.g., EDC/NHS) | Surface-immobilized fluorescent probe | Anchoring the probe to a material for sensing applications |

This strategic approach allows for the creation of modular probes where the signaling unit and the anchoring group can be independently varied to suit the desired application.

Potential Applications in Non-Biological Sensing:

Chemical probes derived from this compound could find use in various non-biological sensing platforms. For example, they could be incorporated into polymeric materials or grafted onto the surface of nanoparticles to create chemosensors for the detection of specific ions or small molecules in environmental or industrial samples. The change in the spectroscopic properties (e.g., fluorescence quenching or enhancement) of the probe upon interaction with the analyte would form the basis of the detection mechanism.

The butyl spacer in this compound plays a crucial role in the performance of such probes. It provides flexibility and separates the signaling unit from the surface or the conjugated moiety, which can help to minimize quenching effects and maintain the photophysical properties of the fluorophore.

While the full potential of this compound in the realm of non-biological chemical probes and tags is yet to be fully explored and documented in dedicated research, its chemical structure presents a promising platform for the design and synthesis of novel functional molecules for a wide range of applications in materials science and analytical chemistry. Further research into the derivatization and application of this compound is warranted to unlock its capabilities.

Analytical Methodologies for 4 Bromo Benzenebutanamine Detection and Quantification Non Clinical

Chromatographic Techniques

Chromatography is a fundamental technique for separating 4-Bromo-benzenebutanamine from other components in a sample mixture. This separation is crucial for accurate quantification and identification, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of such analytes.

In RP-HPLC, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For basic compounds like amines, pH adjustment of the mobile phase with additives like formic acid or ammonium acetate (B1210297) is often necessary to ensure good peak shape and retention.

For the analysis of bromophenolic compounds, a Phenomenex C8(2) Luna column has been successfully used with a mobile phase consisting of 0.05% trifluoroacetic acid in water and acetonitrile mdpi.com. While specific methods for this compound are not extensively documented, methods developed for similar aromatic amines can be adapted. For instance, a method for pinaverium bromide utilized a Phenomenox C18 column with an ammonium acetate buffer (pH 3.0) and acetonitrile mobile phase semanticscholar.org.

Detection in HPLC is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound will absorb UV light. The selection of the detection wavelength is critical for sensitivity. For compounds with low UV absorbance, pre-column derivatization with a UV-absorbing agent like phenyl isothiocyanate (PITC) can be employed to enhance detection .

Table 1: Example HPLC Conditions for Analysis of Related Aromatic Amines

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex Luna C8(2), 3 µm, 150 mm x 2.0 mm | Phenomenox C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | A: 0.05% TFA in WaterB: Acetonitrile | A: Ammonium Acetate Buffer (pH 3.0)B: Acetonitrile (20:80) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 214 nm | UV at 254 nm |

| Reference | Adapted from mdpi.com | Adapted from semanticscholar.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines like this compound can be analyzed by GC, but they often exhibit poor peak shapes and column interactions due to their polar nature. To overcome these issues, derivatization is frequently employed.

Derivatization involves chemically modifying the amine group to make the compound more volatile and less polar, leading to improved chromatographic performance iu.edu. Common derivatizing agents for primary amines include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edu. The resulting derivatives are more amenable to GC analysis, producing sharper and more symmetrical peaks.

The choice of the GC column is also critical. Capillary columns with a mid-polarity stationary phase, such as those containing phenyl and methyl polysiloxane, are often used for the separation of derivatized amines researchgate.net. Detection is typically performed using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which is more selective for nitrogen-containing compounds.

Table 2: Typical GC Conditions for Analysis of Derivatized Amines

| Parameter | Example Condition |

|---|---|

| Column | DB-5 (30m x 0.32mm i.d, 0.25 µm film) |

| Injector Temperature | 270 °C |

| Oven Program | Initial 90°C for 3 min, ramp 10°C/min to 200°C, hold for 7 min |

| Carrier Gas | Nitrogen at 1.5 mL/min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Derivatization | Pre-column with Ethyl Chloroformate |

| Reference | Adapted from ut.ac.ir |

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detector, are the gold standard for the unequivocal identification and sensitive quantification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for confident identification of the compound. For primary amines, derivatization is often necessary before GC-MS analysis to improve chromatographic behavior and obtain characteristic mass spectra iu.edu.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is an extremely sensitive and selective technique, particularly well-suited for analyzing compounds in complex biological matrices. The HPLC system separates the components of the sample, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which significantly enhances selectivity and reduces background noise. An HPLC-MS/MS method was developed for the identification and quantification of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine, demonstrating the power of this technique for trace-level analysis nih.govnih.gov.

Table 3: Example HPLC-MS/MS Parameters for a Related Brominated Amine

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu SCL |

| Column | Hypersil Gold C8, 3 µm, 100 x 2.1 mm |

| Mobile Phase | A: Water with 10 mM ammonium acetate and 0.1% formic acidB: Acetonitrile |

| Gradient | Linear gradient from 20% to 33% B |

| Mass Spectrometer | Applied Biosystems 3200 Q trap |

| Ionization Source | TurbolonSpray |

| Reference | Adapted from nih.gov |

Spectrophotometric Assays

Spectrophotometric methods can offer a simpler and more accessible approach for the quantification of aromatic amines, although they generally lack the specificity of chromatographic techniques. These methods are typically based on a chemical reaction that produces a colored product, which can then be measured using a spectrophotometer.

One such method involves the reaction of an aromatic amine with the colorless Fe(III)-ferrozine complex. The amine reduces iron from Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine. The absorbance of this complex, measured at a specific wavelength (e.g., 562 nm), is proportional to the concentration of the amine nih.gov. While this method has been applied to other aromatic amines, its applicability and specificity for this compound would require validation to account for potential interferences from other reducing agents in the sample matrix nih.gov.

Electrochemical Methods

Electrochemical methods provide a sensitive means of detecting electroactive compounds, including aromatic amines. These techniques measure changes in electrical properties (such as current or potential) that occur as a result of a chemical reaction at an electrode surface.

Electrochemical impedance spectroscopy (EIS) is one such technique that has been used to detect amino-substituted naphthalene compounds based on their interaction with DNA immobilized on an electrode nih.gov. The binding of the target amine to the DNA film alters the charge transfer resistance, which can be measured and correlated to the analyte's concentration nih.gov. Another approach could involve the direct oxidation of the amine group on the surface of a modified electrode. While specific methods for this compound are not established, the principles of electrochemical detection of halogenated or amino-aromatic compounds suggest its potential as an analytical tool nih.gov.

Sample Preparation and Matrix Effects in Analytical Studies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte before analysis. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.net. The choice of extraction method depends on the properties of the analyte and the complexity of the sample matrix.

Matrix effects are a significant challenge in analytical chemistry, particularly in LC-MS analysis. These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification nih.gov. Biological matrices like plasma and urine are particularly prone to causing matrix effects nih.gov.

Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Thorough sample preparation using techniques like SPE can remove many of the interfering components.

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components can reduce co-elution.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection chromatographyonline.com.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction during data analysis longdom.org.

The evaluation of matrix effects is a crucial part of method validation for quantitative analysis in complex samples nih.gov.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of 4-Bromo-benzenebutanamine are poised to benefit from innovations in catalytic chemistry. The bromoarene moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

Key areas of development include:

Advanced Palladium Catalysts: While traditional palladium catalysts are effective, research is moving towards developing systems that operate under milder conditions, in greener solvents like water, and with lower catalyst loadings. nih.gov For instance, palladium nanoparticles (Pd NPs) and catalysts supported on materials like chitosan are being explored for Suzuki-Miyaura coupling reactions of bromoarenes. mdpi.com

C-H Activation: A paradigm shift in synthesis involves the direct functionalization of carbon-hydrogen (C-H) bonds, bypassing the need for pre-functionalized starting materials like aryl halides. semanticscholar.org Future catalytic systems could enable the direct arylation or amination of a benzenebutane scaffold, offering a more atom-economical route to this compound and its derivatives. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful and sustainable alternative to traditional metal-catalyzed reactions, enabling unique transformations under exceptionally mild conditions. This approach could be applied to the synthesis of the butanamine side chain or for subsequent transformations of the bromoarene group.

Table 1: Potential Novel Catalytic Systems for this compound

| Catalytic System | Application in Synthesis/Transformation | Potential Advantages |

|---|---|---|

| Palladium Nanoparticles | Suzuki, Stille, and other cross-coupling reactions at the bromine position. mdpi.com | High activity, potential for recyclability, can be used in aqueous media. |

| Norbornene/Palladium | Catellani-type reactions for ortho and ipso functionalization of the bromoarene. researchgate.net | Enables poly-substituted aromatics in a single sequence. |

| Copper-Catalyzed Systems | Oxidative bromination of the aniline (B41778) precursor. researchgate.net | Cost-effective metal, regioselective bromination under mild conditions. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis and subsequent reactions of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic probes that allow for in situ, real-time monitoring are becoming indispensable tools for chemical process development. longdom.org

Emerging trends in this area include:

Vibrational Spectroscopy (Raman and IR): Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is a powerful technique for monitoring reactions involving aromatic compounds. longdom.org Bifunctional nanostructures, such as Au-Pd nanocoronals, can serve as both the catalyst and the SERS substrate, allowing for direct observation of catalytic events like Suzuki-Miyaura cross-coupling reactions at the molecular level. nih.govrhhz.net

UV/Visible Spectroscopy: This technique is well-suited for monitoring changes in aromatic compounds and can be used for real-time analysis of biomass concentration in biocatalytic processes or tracking the formation of colored intermediates or products. mdpi.com

Boronate-Based Probes: For reactions involving oxidative processes, fluorescent boronate probes are emerging as highly effective tools for the real-time detection of reactive oxygen species like hydrogen peroxide and peroxynitrite, which could be relevant in certain catalytic cycles. nih.gov

Table 2: Spectroscopic Probes for Monitoring Reactions of this compound

| Spectroscopic Technique | Information Provided | Application Example |

|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | Real-time kinetic data, detection of surface-bound intermediates. nih.govrhhz.net | Monitoring the progress of a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. |

| UV/Visible Spectroscopy | Concentration of aromatic species, biomass in biocatalysis. mdpi.com | Tracking the enzymatic conversion of a precursor to this compound. |

| In Situ NMR Spectroscopy | Structural elucidation of intermediates and products in the reaction mixture. | Identifying transient species in a C-H activation reaction. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes, designing novel synthetic routes, and accelerating the discovery of materials with desired properties. arxiv.orgnih.gov

For a molecule like this compound, AI can be applied in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule. chemcopilot.com These algorithms, often based on deep learning and trained on vast reaction databases, can identify disconnections and suggest reagents that may not be obvious to a human chemist. arxiv.orgresearchgate.netchemrxiv.org

Property Prediction: Machine learning models can predict the physicochemical and biological properties of derivatives of this compound before they are synthesized. nih.gov This is particularly valuable in drug discovery and materials science, where properties like solubility, toxicity, or electronic characteristics are critical. researchgate.net By training models on datasets of similar molecules, researchers can prioritize which derivatives to synthesize. nih.govrsc.orgresearchgate.net

Reaction Optimization: AI can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. Reinforcement learning models can iteratively suggest new experimental conditions based on previous results, accelerating the optimization process. arxiv.org

Exploration of Sustainable and Biocatalytic Pathways

Green chemistry principles are increasingly driving innovation in chemical synthesis, with a focus on reducing waste, using renewable resources, and employing milder reaction conditions. Biocatalysis, the use of enzymes to perform chemical reactions, is a cornerstone of this movement. ucl.ac.ukastrazeneca.com

Future research into the synthesis of this compound will likely explore:

Enzymatic Halogenation: Halogenase enzymes offer a highly selective and environmentally benign method for the bromination of aromatic rings. tandfonline.comresearchgate.net Researchers are working to expand the substrate scope of these enzymes, which could enable the direct, regioselective bromination of a benzenebutanamine precursor under mild, aqueous conditions. tandfonline.com

Biocatalytic Amination: Enzymes such as transaminases and amine dehydrogenases are powerful tools for the asymmetric synthesis of chiral amines from ketones or aldehydes. frontiersin.orgnih.govresearchgate.net This approach could be used to install the amine group onto a bromo-substituted phenylbutanone precursor, providing a sustainable route to enantiomerically pure versions of the final compound. nih.gov